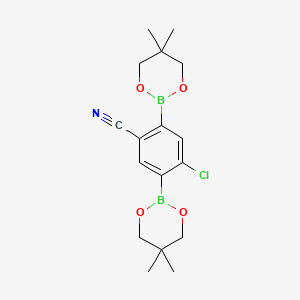

4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Description

4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 1072944-28-5) is a boronate ester derivative featuring a benzonitrile core substituted with two 5,5-dimethyl-1,3,2-dioxaborinane groups at positions 2 and 5, and a chlorine atom at position 2. Its molecular formula is C₁₇H₂₂B₂ClNO₄, with a molecular weight of 361.43 g/mol . This compound is primarily utilized in biochemical research and medicinal chemistry due to its boronate ester functionalities, which enable participation in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules .

Properties

IUPAC Name |

4-chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22B2ClNO4/c1-16(2)8-22-18(23-9-16)13-6-15(20)14(5-12(13)7-21)19-24-10-17(3,4)11-25-19/h5-6H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVLPNSCIQJOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2Cl)B3OCC(CO3)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22B2ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674689 | |

| Record name | 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-28-5 | |

| Record name | 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS Number: 1072944-28-5) is a synthetic compound that has garnered interest in pharmaceutical research due to its unique structure and potential biological activities. This article delves into its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological assays, and safety profile.

The compound's molecular formula is , with a molecular weight of approximately 361.44 g/mol. Its structure includes a chloro-substituted benzene ring and two dioxaborinane moieties that may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1072944-28-5 |

| Molecular Formula | C17H22B2ClNO4 |

| Molecular Weight | 361.44 g/mol |

| LogP | 1.748 |

| PSA | 60.71 Ų |

Research indicates that compounds containing boron atoms, such as dioxaborinanes, can interact with biological systems in unique ways. The dioxaborinane moieties may facilitate interactions with enzymes or receptors due to their ability to form reversible covalent bonds with nucleophiles, which could influence various biochemical pathways.

Antitumor Activity

Preliminary studies have shown that this compound exhibits potential antitumor activity. For instance:

- In vitro studies demonstrated that the compound can inhibit cell proliferation in several cancer cell lines, suggesting a cytotoxic effect against malignant cells.

- Mechanistic studies revealed that the compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Properties

Additionally, the compound has been screened for antimicrobial activity against various bacterial strains:

- Results indicated moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

Case Studies

- Antitumor Efficacy : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was found to be approximately 15 µM after 48 hours of exposure.

- Antibacterial Activity : A screening against Escherichia coli and Pseudomonas aeruginosa showed that the compound had an MIC of 32 µg/mL for both strains, indicating potential as an antibacterial agent.

Safety Profile

The safety assessment of this compound is crucial for its development as a therapeutic agent:

- Toxicity Studies : Preliminary toxicity evaluations suggest that the compound is harmful by inhalation and may cause skin irritation upon contact. It is recommended to handle it with appropriate protective measures.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various biologically active compounds. The presence of boron in its structure makes it suitable for applications in drug discovery and development.

Anticancer Research

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance, derivatives of boron-containing compounds have been shown to inhibit tumor growth through various mechanisms, including the modulation of cellular signaling pathways. The specific application of 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in this area is still under investigation, but its potential as an anticancer agent is promising.

Materials Science

In addition to medicinal uses, this compound has applications in materials science, particularly in the development of advanced materials with unique properties.

Polymer Chemistry

The compound can be utilized as a cross-linking agent or a monomer in polymer synthesis. Its ability to form stable bonds with other organic molecules allows for the creation of polymers with enhanced mechanical properties and thermal stability.

Several research studies have highlighted the applications of this compound:

Synthesis of Boron-containing Drugs

In a study published in a peer-reviewed journal, researchers synthesized a series of boron-containing drugs using this compound as a key intermediate. The resulting compounds showed enhanced bioactivity compared to non-boronated analogs.

Development of New Materials

Another research project focused on using this compound in the fabrication of polymeric materials that exhibit improved thermal and mechanical properties. The study demonstrated that incorporating this compound into the polymer matrix significantly enhanced its performance under stress conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Single Boronate Ester Groups

(a) 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid (CAS: 62729-39-9)

- Molecular Formula : C₁₂H₁₅BO₄

- Molecular Weight : 234.05 g/mol

- Key Features : Contains a single dioxaborinane ring and a carboxylic acid group. Used as a reagent in organic synthesis .

- Spectral Data : NMR and HRMS data confirm the presence of the boronate ester and aromatic protons .

(b) 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)chlorobenzene (CAS: 585524-80-7)

- Molecular Formula : C₁₁H₁₄BClO₂

- Molecular Weight : 224.49 g/mol

- Key Features: A monoboronate ester with a chlorine substituent. Lacks the nitrile group, reducing its reactivity in certain coupling reactions .

Analogues with Different Boronate Ester Substituents

(a) 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 863868-30-8)

- Molecular Formula: C₁₃H₁₄BClNO₂

- Molecular Weight : 273.52 g/mol

- Key Features : Substituted with a tetramethyl dioxaborolane ring instead of dimethyl dioxaborinane. The shorter ring puckering (due to tetramethyl groups) enhances steric hindrance, reducing solubility in polar solvents .

(b) 7-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-propyl-4H-chromen-4-one (N2)

- Molecular Formula : C₁₄H₁₆BO₄

- Molecular Weight : 259.11 g/mol

- Key Features: Combines a chromenone core with a single dioxaborinane group. Exhibits distinct UV-Vis absorption properties due to the conjugated ketone system .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Reactivity Insights:

- Boronate Ester Stability: The target compound’s dual dioxaborinane groups provide higher stability in aqueous media compared to monoboronate analogues, as evidenced by its persistence in HRMS spectra .

- Steric Effects : Tetramethyl dioxaborolane derivatives (e.g., CAS: 863868-30-8) exhibit reduced reactivity in cross-coupling due to increased steric bulk .

- Electronic Effects : The nitrile group in the target compound enhances electron-withdrawing effects, accelerating Suzuki-Miyaura reactions compared to carboxylate-containing analogues .

Preparation Methods

Overview:

The most prevalent method involves synthesizing diboronic acid esters as key intermediates, which are then transformed into the target compound. This approach leverages the versatility of boronic esters in Suzuki-Miyaura cross-coupling reactions, facilitating the introduction of boron groups onto aromatic frameworks.

Research Findings:

According to recent literature, the synthesis begins with the preparation of 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (compound 4a), which serves as a precursor for further functionalization. The process involves the reaction of 2-cyanophenylboronic acid with propane-1,3-diol under reflux conditions, forming the cyclic boronate ester.

- The cyclic boronate ester formation is typically achieved at elevated temperatures (~110°C).

- The process ensures high purity and stability of the boronate intermediates, which are crucial for subsequent steps.

Bromination and Suzuki-Miyaura Cross-Coupling

Overview:

Bromination of aromatic precursors followed by Suzuki coupling with boronic esters is a common route to install boron groups onto aromatic rings, leading to the target compound.

Research Findings:

A typical protocol involves the use of palladium catalysis with phosphine ligands and potassium phosphate as the base. The process is conducted under inert atmosphere to prevent oxidation.

- The boronate esters are stable and can be purified via recrystallization.

- The chlorination step is carefully controlled to prevent over-substitution or degradation.

Nucleophilic Substitution and Functional Group Transformations

Overview:

Alternative methods involve nucleophilic substitution reactions, where boron nucleophiles react with activated aromatic nitriles under basic or Lewis acid catalysis.

Research Findings:

While less common, this approach can be effective when tailored with specific catalysts and conditions, especially for sensitive functional groups.

- Strict temperature control is essential to prevent side reactions.

- The method allows for selective functionalization at specific positions.

Summary of Preparation Methods

Notes and Considerations

Purity and Stability:

The boronate intermediates are sensitive to moisture and air; thus, inert atmosphere and dry conditions are essential throughout synthesis.Reaction Optimization:

Temperature, solvent choice, and catalyst loading significantly influence yield and purity.Safety Precautions: Handling of organolithium reagents and boron compounds requires appropriate safety measures due to their reactivity.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2,5-bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile?

The compound is synthesized via Pd-catalyzed borylation of halogenated precursors. For example:

- Step 1 : Use Pd(OAc)₂ (2 mol%) with XPhos ligand (4 mol%) in toluene at 80°C for 22 hours to introduce boronic ester groups.

- Step 2 : Optimize yield by adding neopentyl glycol (2.4 equiv) and KOAc (3.0 equiv) to stabilize boron intermediates .

- Key validation : Monitor reactions via GC-MS and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How is the compound characterized structurally?

Q. What are its primary reactivity patterns in cross-coupling reactions?

Q. How should the compound be stored to ensure stability?

- Store under inert atmosphere (N₂/Ar) at 2–8°C in sealed, light-resistant containers.

- Monitor degradation via periodic TLC or HPLC (C18 column, acetonitrile/water mobile phase). Stability >12 months under these conditions .

Advanced Research Questions

Q. How to address low yields in Suzuki couplings using this boronic ester?

- Contradiction : Low yields may arise from boron-protecting group instability .

- Methodology :

Q. What crystallography challenges arise with boron-containing compounds?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve weak boron-atom scattering.

- Refinement : Apply SHELXD for dual-space solution of disordered dioxaborinan rings. Use restraints for B-O bond lengths (1.36–1.42 Å) .

- Example : A related boronic ester structure required 10 cycles of SHELXE density modification for accurate placement .

Q. How to resolve anomalous NMR data (e.g., split ¹H peaks)?

Q. What computational methods predict reactivity in complex matrices?

- DFT modeling : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO).

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.